3-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide
Description
3-(2-Fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide is a fluorinated amide derivative featuring a 2-fluorophenyl group attached to a propanamide backbone, which is further linked to a piperidine moiety substituted with a pyridin-3-yl group. The pyridine and piperidine motifs are common in drug design, contributing to enhanced binding affinity and metabolic stability.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c21-19-6-2-1-4-17(19)7-8-20(25)23-14-16-9-12-24(13-10-16)18-5-3-11-22-15-18/h1-6,11,15-16H,7-10,12-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZQJMPGKKIRQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the pyridinyl group. The final step involves the coupling of the fluorophenyl group with the piperidine derivative to form the desired propanamide compound. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones, while reduction could produce amine derivatives.
Scientific Research Applications
3-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with analogs:
Key Observations:
- Substituent Position : The 2-fluorophenyl group in the target compound may confer distinct receptor-binding properties compared to 4-fluorophenyl analogs (e.g., Y300-3784) due to steric and electronic effects .
- Piperidine vs. Pyridine: The pyridin-3-yl substitution on piperidine differentiates the target from fentanyl analogs (e.g., Orthofluorofentanyl), which use phenethyl groups. This substitution could reduce opioid activity but improve selectivity for non-opioid targets .
- Functional Groups : Sulfonyl (e.g., 3-phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide) or ethoxy-piperidine (e.g., compound 12f) groups alter solubility and bioavailability compared to the target’s simpler amide linkage .
Pharmacological and Regulatory Considerations
- Opioid Receptor Affinity: Orthofluorofentanyl and other fentanyl analogs exhibit high μ-opioid receptor binding due to their phenethyl-piperidine structure. The target compound’s pyridine substitution likely reduces this affinity, as seen in non-opioid piperidine derivatives .
- Legal Status : Fentanyl analogs (e.g., Orthofluorofentanyl) are Schedule I controlled substances under international drug treaties. The target compound’s structural divergence may exempt it from such regulations, pending pharmacological evaluation .
Biological Activity
The compound 3-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide (CAS Number: 2034378-85-1) is a member of the class of amides that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 347.42 g/mol. Its structure features a fluorophenyl group and a piperidine moiety, which are significant for its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various derivatives related to this compound. For instance, compounds with similar piperidine structures have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from to mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 3-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide | TBD | TBD |
| Example Compound A | 0.0039 | Staphylococcus aureus |
| Example Compound B | 0.025 | Escherichia coli |
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is believed that the presence of the piperidine and pyridine rings enhances binding to specific biological targets, potentially including enzymes involved in bacterial cell wall synthesis or metabolic pathways .
Case Studies
- Antibacterial Activity : A study investigated the antibacterial efficacy of various piperidine derivatives, including those structurally related to our compound. Results indicated that modifications on the piperidine ring could significantly enhance antibacterial potency .
- Antifungal Activity : Another research effort focused on the antifungal properties of similar compounds, revealing that certain derivatives exhibited strong antifungal activity with MIC values below , indicating potential therapeutic applications in treating fungal infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
